Methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate
Overview
Description
Synthesis Analysis
The synthesis of derivatives similar to "Methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate" typically involves cyclization reactions, hydrolysis, decarboxylation, and formylation reactions. For instance, novel (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives have been synthesized through the Knorr reaction, hydrolysis, decarboxylation, and Vilsmeier–Haack formylation reaction, highlighting a pathway that could potentially be applied or adapted for the synthesis of "Methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate" (Hublikar et al., 2019).
Molecular Structure Analysis
The molecular structure of compounds related to "Methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate" has been elucidated using various spectroscopic techniques, including infrared, 1H NMR, and mass spectroscopy. These techniques have confirmed the presence of the heterocyclic pyrrole ring, and structural characterization reveals details about substituent effects and molecular conformation (Hublikar et al., 2019).
Chemical Reactions and Properties
The chemical reactivity of pyrrole derivatives includes participation in cycloaddition reactions, nucleophilic substitutions, and the formation of various adducts. For example, the synthesis of pyrrolo[1,2-a]indoles involves the Vilsmeier formylation of 3-methylindol-2-yl ketones, indicating the potential for formyl group addition to the pyrrole ring, which is a key feature of "Methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate" (Kazembe & Taylor, 1980).
Scientific Research Applications
DNA Binding Agent : A derivative, Methyl 3-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate, shows potential as a DNA binding agent due to its antiparallel β-sheet arrangement and strong hydrogen bonding (Yao, Yi, Zhou, & Xiong, 2013).
Stereoselective Synthesis : An efficient stereoselective synthesis method for methyl (S)-3-amino-3-(3-pyridyl)propanoate, a novel method significant for the synthesis of RWJ-53308, has been developed (Zhong et al., 1999).
Antimicrobial and Antiproliferative Activity : Synthesized 2-(5-arylidene-2,4-dioxotetrahydrothiazole-3-yl)propanoic acid derivatives show better antiproliferative and in vitro antimicrobial activity against various microorganisms (Božić et al., 2017).
Biological Activities : Novel methods for synthesis of 3-(2-amino-1,6-dihydro-6-oxo-pyrimidin-5-yl)propanoic esters, which have potential biological activities, have been presented (Berzosa, Pettersson, Teixidó, & Borrell, 2011).
Antimicrobial Agent : New pyrrole chalcone derivatives exhibit significant antimicrobial activity, making them suitable for the development of new therapeutic tools (Hublikar et al., 2019).
Nonsteroidal Progesterone Receptor Modulator : A novel nonsteroidal progesterone receptor modulator was synthesized using a combination of N,N-dimethyl formamide and solid inorganic base potash, providing a selective pyrrole ring N-methylation reaction (Xiao Yong-mei, 2013).
Anticonvulsant and Antinociceptive Activity : New hybrid molecules with anticonvulsant and antinociceptive activity derived from 3-methyl- or 3,3-dimethyl-1-[1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]pyrrolidine-2,5-diones were identified, with one compound showing the most favorable properties (Kamiński et al., 2016).
Future Directions
Pyrrole and its derivatives are a potential source of biologically active compounds and are found in many natural products . Due to the diversity of these analogs in the therapeutic response profile, many researchers are working to explore this skeleton to its maximum potential against several diseases or disorders . This suggests that “Methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate” could also be a subject of future research.
properties
IUPAC Name |
methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-7-9(4-5-11(14)15-3)8(2)12-10(7)6-13/h6,12H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICSYWXKWNBYRGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1CCC(=O)OC)C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80441412 | |
Record name | Methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80441412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate | |
CAS RN |
18818-25-2 | |
Record name | Methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80441412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.